molecular formula C7H4ClN7 B1462932 5-(2-azido-6-chlorophenyl)-2H-1,2,3,4-tetrazole CAS No. 1240528-35-1

5-(2-azido-6-chlorophenyl)-2H-1,2,3,4-tetrazole

Cat. No.: B1462932
CAS No.: 1240528-35-1
M. Wt: 221.61 g/mol
InChI Key: NCDDDDHHUCILSM-UHFFFAOYSA-N
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Description

The compound “5-(2-azido-6-chlorophenyl)-2H-1,2,3,4-tetrazole” is a complex organic compound. Based on its name, it likely contains an azido group (-N3), a chlorophenyl group (a benzene ring with a chlorine atom), and a tetrazole ring (a five-membered ring containing four nitrogen atoms and one carbon atom) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the azido group, the chlorophenyl group, and the tetrazole ring. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would likely be quite complex, involving several different functional groups. The azido group is a type of functional group characterized by the formula -N3. The chlorophenyl group is a type of aryl group derived from benzene by replacing one hydrogen atom with a chlorine atom. The tetrazole ring is a heterocyclic compound consisting of a 5-membered aromatic ring of four nitrogen atoms and one carbon atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azido group, the chlorophenyl group, and the tetrazole ring. Each of these groups can participate in various chemical reactions. For example, azides can react with alkyl halides in nucleophilic substitution reactions, and they can also be reduced to amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the azido group could potentially make the compound explosive under certain conditions. The chlorophenyl group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in biological systems .

Scientific Research Applications

Docking Studies and Crystal Structure Analysis

Tetrazole derivatives, such as 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, have been characterized by X-ray crystallography, highlighting their planar tetrazole rings and non-conjugated aryl rings. Molecular docking studies to understand their orientation and interaction within the active site of the cyclooxygenase-2 enzyme indicate potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Synthesis and Azide-tetrazole Tautomerism

Research into azide-tetrazole equilibrium highlights the synthetic versatility of tetrazole compounds. For instance, the study of 2-azidopyrimidines bearing a trifluoromethyl group demonstrates azide-tetrazole tautomerism, providing insights into thermodynamic and kinetic parameters of such rearrangements (Nikolaenkova et al., 2018).

Catalyzed Synthesis of Tetrazoles

The synthesis of 5-substituted tetrazoles from nitriles, catalyzed by sulfamic acid, showcases the broad applicability of tetrazole derivatives in various fields, including pharmaceuticals, agriculture, and materials science. These compounds exhibit a range of biological activities and are utilized in coordination chemistry and as ligands (Aminimanesh & Shirian, 2017).

Kinetic Studies of Tetrazole Complexes

The kinetic investigation of azide ion attack on coordinated organonitriles to synthesize 5-substituted tetrazole complexes of pentaamminecobalt(III) provides valuable information on the reaction mechanisms and the influence of substituents on the rate of formation (Hall, Vega, & Purcell, 1985).

Properties

IUPAC Name

5-(2-azido-6-chlorophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN7/c8-4-2-1-3-5(10-13-9)6(4)7-11-14-15-12-7/h1-3H,(H,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDDDDHHUCILSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NNN=N2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-azido-6-chlorophenyl)-2H-1,2,3,4-tetrazole
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5-(2-azido-6-chlorophenyl)-2H-1,2,3,4-tetrazole
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